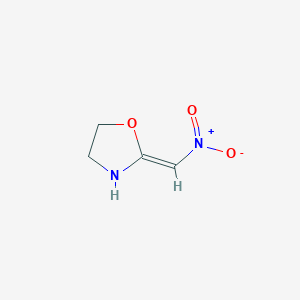
2-Cyclohexen-1-one, 2-fluoro-
Descripción general
Descripción
2-Cyclohexen-1-one, 2-fluoro- is a chemical compound with the molecular formula C6H7FO . It is also known by other names such as 2-fluorocyclohex-2-en-1-one, 2-fluorocyclohexenone, and 2-Fluoro-cyclohex-2-enone . The molecular weight of this compound is 114.12 g/mol .
Synthesis Analysis
The synthesis of cyclohexenones, including 2-Cyclohexen-1-one, 2-fluoro-, can be achieved through various methods. One such method involves the use of allyl-palladium catalysis for a one-step α,β-dehydrogenation of ketones via their zinc enolates . Another method involves a cationic Rh(I)-catalyzed [5 + 1] cycloaddition of vinylcyclopropanes and CO . Additionally, the Wittig reaction of aldehydes with (cyclopropylmethyl)triphenylphosphonium bromide can be used to produce alkenyl cyclopropanes .Molecular Structure Analysis
The molecular structure of 2-Cyclohexen-1-one, 2-fluoro- includes a six-membered ring with a double bond and a ketone functional group . The compound also contains a fluorine atom attached to one of the carbon atoms in the ring .Chemical Reactions Analysis
Cyclohexenones, including 2-Cyclohexen-1-one, 2-fluoro-, can undergo a variety of chemical reactions. For instance, they can participate in nucleophilic conjugate addition with organocopper reagents, Michael reactions, and Robinson annulations .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Cyclohexen-1-one, 2-fluoro- include a molecular weight of 114.12 g/mol, a topological polar surface area of 17.1 Ų, and a complexity of 138 . The compound also has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Cyclohexenones, including 2-Cyclohexen-1-one, 2-fluoro-, are versatile intermediates used in the synthesis of a variety of chemical products such as pharmaceuticals and fragrances . They offer many different ways to extend molecular frameworks, making them valuable in organic synthesis chemistry . Future research may explore new methods of synthesis and applications for these compounds .
Propiedades
IUPAC Name |
2-fluorocyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FO/c7-5-3-1-2-4-6(5)8/h3H,1-2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOFHBDVVHRIKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C(=O)C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472016 | |
| Record name | 2-Cyclohexen-1-one, 2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexen-1-one, 2-fluoro- | |
CAS RN |
67542-14-7 | |
| Record name | 2-Cyclohexen-1-one, 2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Benzyl-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridine-7-carbonitrile](/img/structure/B3385819.png)



![6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B3385844.png)






![4-[(4-Chlorobenzenesulfonamido)methyl]cyclohexane-1-carboxylic acid](/img/structure/B3385892.png)

